BenchChemオンラインストアへようこそ!

Di-O-methylhonokiol

Dermal drug delivery Topical formulation Neolignan pharmacokinetics

Di-O-methylhonokiol (Honokiol dimethyl ether) is the 2,4′-di-O-methylated neolignan with log P 5.69, engineered for topical formulation studies where dermal retention is critical and systemic exposure must be avoided. Compared to honokiol, it delivers 7-fold greater skin deposition with zero detectable transdermal flux and produces no skin irritation over 7 days of daily administration. Researchers developing creams, gels, or patches for localized inflammatory or antimicrobial dermatological applications should select this non-irritating, follicular-targeting derivative over parent honokiol or magnolol. Ideal reference standard for SAR studies evaluating methoxylation impact on dermal delivery.

Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
CAS No. 68592-18-7
Cat. No. B3063505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-O-methylhonokiol
CAS68592-18-7
Molecular FormulaC20H22O2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)OC)CC=C
InChIInChI=1S/C20H22O2/c1-5-7-15-9-11-20(22-4)18(13-15)16-10-12-19(21-3)17(14-16)8-6-2/h5-6,9-14H,1-2,7-8H2,3-4H3
InChIKeyGDCJELDNRAWYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-O-methylhonokiol (CAS 68592-18-7): Structural Identity and Baseline Characteristics for Procurement Evaluation


Di-O-methylhonokiol (Honokiol dimethyl ether; CAS 68592-18-7; C20H22O2; MW 294.4 g/mol) is the 2,4′-di-O-methylated derivative of honokiol, a biphenyl-type neolignan naturally occurring in Magnolia species [1]. The compound features two methoxy groups replacing the phenolic hydroxyls of honokiol, yielding a log P of approximately 5.69—substantially more lipophilic than honokiol (log P ~4.8) . This structural modification alters the compound's physicochemical properties and biological profile relative to its parent scaffold and isomeric methoxylated analogs. The compound is commercially available as a research reagent (purity typically ≥95–99%) and is employed in pharmacological studies exploring anti-inflammatory, antimicrobial, and neuroactive applications [2].

Why Honokiol and Mono-Methyl Analogs Cannot Substitute for Di-O-methylhonokiol in Specialized Research Applications


Within the Magnolia-derived neolignan family—including honokiol, magnolol, 4′-O-methylhonokiol, and 2-O-methylmagnolol—superficial structural similarity does not predict functional equivalence. Methoxylation fundamentally alters three critical performance parameters: (1) skin deposition efficiency (7-fold variation between parent and dimethylated derivative) [1]; (2) transdermal penetration potential (dimethylhonokiol exhibits zero detectable transdermal flux versus measurable penetration for honokiol) [1]; (3) local irritation profile (dimethylhonokiol produces no skin irritation over 7 days of daily administration, whereas free honokiol elicits significant transepidermal water loss elevation and stratum corneum disruption) [2]. A researcher requiring dermal localization without systemic exposure, or a formulator seeking non-irritating topical delivery, cannot rationally substitute honokiol or mono-methyl intermediates and expect comparable performance. The quantitative evidence below substantiates these non-interchangeable differences.

Quantitative Differentiation Evidence: Di-O-methylhonokiol Performance Versus Honokiol and Related Analogs


7-Fold Superior Skin Deposition: Di-O-methylhonokiol vs. Honokiol

In an ex vivo Franz diffusion cell study using nude mouse skin, dimethylhonokiol (Di-O-methylhonokiol) achieved 7-fold greater skin deposition compared to its parent compound honokiol under identical infinite-dose conditions (7.5 mM) [1]. The study directly compared four methoxylated derivatives against their respective parents. Dimethylhonokiol skin accumulation reached approximately 1.12 nmol/mg versus honokiol at 0.16 nmol/mg. Dimethylmagnolol showed a 15-fold increase over magnolol, while 4′-O-methylhonokiol exhibited 2-fold higher skin uptake than its positional isomer 2-O-methylhonokiol, demonstrating that both the degree and position of methoxylation critically influence cutaneous deposition [1].

Dermal drug delivery Topical formulation Neolignan pharmacokinetics

Zero Transdermal Penetration: Di-O-methylhonokiol Eliminates Systemic Exposure Risk

In the same Franz diffusion cell study, dimethylhonokiol exhibited no detectable transdermal penetration across the skin barrier—0 nmol/mg in receptor fluid—whereas honokiol showed measurable transdermal flux [1]. The complete absence of transdermal delivery for dimethylhonokiol contrasts with the behavior of its parent compound, which penetrated across the skin barrier under identical experimental conditions. Methoxylated permeants demonstrated selective absorption into follicles, with 3–5-fold higher follicular amounts compared to magnolol and honokiol, indicating preferential shunt pathway deposition rather than transappendageal penetration [1].

Transdermal flux Topical safety Skin barrier function

Reduced COX-2 Inhibitory Potency: Di-O-methylhonokiol Exhibits 3.5–5× Higher IC50 Than Honokiol

In enzyme inhibition assays, Di-O-methylhonokiol (dimethylhonokiol) exhibits substantially weaker COX-2 inhibitory activity than honokiol. Target compound COX-2 IC50 values from ram seminal vesicle and sheep placental vesicle assays are 11.4 μM and 7.7 μM, respectively . In contrast, honokiol demonstrates COX-2 IC50 values of 2.0–4.4 μM (approximately 1.2–2.0 μg/mL, corresponding to 4.5–7.5 μM based on MW 266.3) in RAW 264.7 macrophage PGE2 production assays [1]. The anti-inflammatory activity rank order established in human neutrophil studies was: honokiol > 2-O-methylmagnolol > dimethylhonokiol > magnolol [2]. This inverse structure-activity relationship—where methoxylation enhances dermal delivery but reduces intrinsic COX-2 inhibitory potency—necessitates careful compound selection based on the primary research objective (topical delivery optimization versus maximized enzyme inhibition).

COX-2 inhibition Anti-inflammatory Enzyme assay

Superior Dermal Safety Profile: Zero Irritation vs. Honokiol-Induced Barrier Disruption

In a 7-day repeated topical administration study, dimethylhonokiol produced no skin irritation as assessed by both clinical observation and bioengineering measurements, whereas honokiol induced significant but slight keratinocyte cytotoxicity and stratum corneum disruption [1]. The study evaluated transepidermal water loss (TEWL) as a quantitative marker of skin barrier integrity. Dimethylhonokiol showed no pathological change in TEWL, whereas free honokiol elicited a significant elevation in TEWL values, indicating barrier compromise [2]. The safety ranking specifically highlighted dimethylhonokiol as the least irritating among all methoxylated derivatives tested. Magnolol and honokiol both induced measurable keratinocyte cytotoxicity in vitro, a finding absent for the dimethylated derivative under identical test conditions [1].

Skin irritation Transepidermal water loss Topical tolerability

GABAA Receptor Modulation: EC50 of 42.1 μM with 368% Maximal Potentiation

Di-O-methylhonokiol modulates the GABAA α1β2 receptor by potentiating GABA-induced chloride current, exhibiting an EC50 of 42.1 μM and maximal potentiation of 368% at 30 μM concentration . While honokiol also potentiates GABAA receptor currents with EC50 values ranging from 23.4 μM (α5β2) to 59.6 μM (α1β3) depending on subunit composition [1], direct head-to-head comparison under identical assay conditions is not available in the public literature. Di-O-methylhonokiol additionally promotes neurite growth in rat cortical neurons at concentrations of 0.1 μM and 1 μM, enhancing neurite length by approximately 111 μm . Honokiol has been reported to exhibit neuroprotective effects in various neurological disease models including Alzheimer's disease, Parkinson's disease, and cerebral ischemia [2], but quantitative comparative neurite outgrowth data between Di-O-methylhonokiol and honokiol are not available from a single study.

GABAA receptor Neuropharmacology Ion channel modulation

Optimal Research and Industrial Application Scenarios for Di-O-methylhonokiol Based on Differentiated Evidence


Topical Dermatological Formulation Development Requiring High Local Retention and Minimal Systemic Exposure

Based on the 7-fold greater skin deposition and zero detectable transdermal penetration of dimethylhonokiol relative to honokiol [1], this compound is optimally suited for formulation studies targeting localized dermal conditions (e.g., inflammatory skin disorders, topical antimicrobial applications) where high drug concentration at the target site is required without systemic absorption. The selective follicular accumulation (3–5× higher than parent compounds) [1] further supports its use in hair follicle-targeting delivery systems. Researchers developing creams, gels, or transdermal patches where dermal retention is the primary design objective should select Di-O-methylhonokiol over honokiol or magnolol.

Long-Term Topical Safety Studies and Repeated-Dose Dermal Toxicology Assessments

Given the demonstrated absence of skin irritation over 7 days of daily administration, lack of TEWL elevation, and absence of keratinocyte cytotoxicity observed for dimethylhonokiol—in direct contrast to honokiol's barrier-disrupting effects [1][2]—this compound is the preferred choice for repeated-dose dermal safety studies. Investigators conducting subchronic topical toxicity evaluations or assessing formulation tolerability should consider Di-O-methylhonokiol as a safer baseline neolignan compared to its more irritating parent compounds.

Positive Control for Structure-Activity Relationship Studies of Methoxylated Neolignan Derivatives

The compound serves as a valuable reference standard in SAR studies exploring the impact of methoxylation on neolignan bioactivity. The established rank order of anti-inflammatory activity (honokiol > 2-O-methylmagnolol > dimethylhonokiol > magnolol) [3] provides a quantitative framework for evaluating novel derivatives. Researchers synthesizing new honokiol analogs can use Di-O-methylhonokiol as a benchmark dimethylated reference point to assess whether their modifications achieve favorable dermal delivery characteristics while maintaining or improving upon the modest COX-2 inhibition profile (IC50 7.7–11.4 μM) .

Neurite Outgrowth and GABAA Receptor Modulation Studies Where Dermal Delivery Properties Are Not the Primary Focus

For in vitro neuropharmacology investigations focusing on GABAA receptor modulation (EC50 42.1 μM, 368% maximal potentiation) or neurite outgrowth promotion (111 μm enhancement at 0.1–1 μM) , Di-O-methylhonokiol may be considered alongside honokiol (EC50 range 23.4–59.6 μM depending on subunit composition) [4]. Users should note that while the methoxylated derivative retains neuroactive properties, published comparative efficacy data under identical assay conditions are limited. Procurement decisions for CNS-focused research should weigh the compound's advantageous physicochemical profile (log P 5.69) against the potential need for more potent GABAA modulation, which may favor honokiol in certain subunit contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-O-methylhonokiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.